PFB-FDGlu -

PFB-FDGlu

Catalog Number: EVT-10988599
CAS Number:
Molecular Formula: C39H32F5NO16
Molecular Weight: 865.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PFB-FDGlu is classified as a fluorogenic substrate for glucocerebrosidase, a lysosomal enzyme responsible for hydrolyzing glucosylceramide into glucose and ceramide. Its development has been crucial in advancing methodologies for assessing enzyme activity in various cell types, including patient-derived fibroblasts and induced pluripotent stem cells. The probe is sourced from chemical suppliers specializing in biochemical reagents, such as Thermo Fisher Scientific and MedChemExpress .

Synthesis Analysis

Methods and Technical Details

The synthesis of PFB-FDGlu involves several key steps:

  1. Starting Materials: The synthesis typically begins with fluorescein derivatives and pentafluorobenzoyl chloride.
  2. Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond between fluorescein and the pentafluorobenzoyl group.
  3. Purification: After synthesis, the product must be purified, often using chromatographic techniques to isolate PFB-FDGlu from by-products.

The resulting compound exhibits high specificity for glucocerebrosidase due to its structural design, which allows it to be effectively hydrolyzed by the enzyme within the acidic environment of lysosomes .

Molecular Structure Analysis

Structure and Data

PFB-FDGlu has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈F₅N₁O₇
  • Molecular Weight: Approximately 455.34 g/mol
  • Functional Groups: The presence of a pentafluorobenzoyl group enhances its fluorescence properties and stability.

The structural integrity of PFB-FDGlu is essential for its function as a substrate; modifications to its structure can significantly impact its enzymatic activity and fluorescent response .

Chemical Reactions Analysis

Reactions and Technical Details

PFB-FDGlu undergoes hydrolysis when acted upon by glucocerebrosidase. The reaction can be summarized as follows:

PFB FDGlu+GCaseFluorescein+Products\text{PFB FDGlu}+\text{GCase}\rightarrow \text{Fluorescein}+\text{Products}

This reaction leads to the release of fluorescein, which can be quantitatively measured using fluorescence spectroscopy or flow cytometry. The sensitivity of this assay allows for the detection of even minor changes in enzyme activity, making it a valuable tool in clinical diagnostics .

Mechanism of Action

Process and Data

The mechanism of action for PFB-FDGlu involves several stages:

  1. Cell Uptake: PFB-FDGlu enters cells via pinocytosis.
  2. Lysosomal Targeting: Once inside, it is transported to lysosomes where glucocerebrosidase is active.
  3. Enzymatic Hydrolysis: The enzyme hydrolyzes PFB-FDGlu, releasing fluorescein.
  4. Fluorescence Measurement: The emitted fluorescence is measured to determine glucocerebrosidase activity.

This process allows researchers to assess enzyme function in live cells, providing insights into lysosomal function and related pathologies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PFB-FDGlu exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its application in laboratory settings where precise measurements are required .

Applications

Scientific Uses

PFB-FDGlu has several important applications in scientific research:

  • Diagnostic Tool: Used extensively for diagnosing lysosomal storage diseases by measuring glucocerebrosidase activity in patient samples.
  • Research Applications: Facilitates studies on enzyme kinetics, cellular metabolism, and the effects of mutations on enzyme function.
  • Therapeutic Monitoring: Assists in monitoring therapeutic interventions aimed at enhancing enzyme activity in affected individuals.
Introduction to Lysosomal Glucocerebrosidase (GCase) Activity Probes

Historical Development of Fluorogenic Substrates for Lysosomal Hydrolases

The quest to visualize and quantify lysosomal enzyme activity began with fundamental discoveries in cell biology. Christian de Duve's identification of lysosomes in the 1950s paved the way for understanding their role in macromolecular degradation [5] [8]. Early biochemical assays relied on chromogenic substrates, such as nitrophenyl glycosides, which produced colored products measurable spectrophotometrically in cell lysates. While useful for basic kinetic studies, these substrates lacked the sensitivity for single-cell analysis and were incompatible with live-cell imaging due to their destructive nature [9]. The advent of fluorogenic substrates marked a significant advancement. Compounds like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) became widely adopted. Hydrolysis of 4-MUG by glucocerebrosidase releases the highly fluorescent 4-methylumbelliferone (4-MU), enabling sensitive detection of enzyme activity in vitro [1]. However, 4-MUG and similar first-generation fluorogenic probes suffered from critical limitations:

  • Lysosomal Disruption Requirement: Activity measurements necessitated cell lysis, disrupting the native lysosomal microenvironment (pH, co-factors like saposin C, membrane integrity) crucial for physiological glucocerebrosidase function [1] [3].
  • Lack of Cellular Resolution: These assays provided only population-averaged activity, masking heterogeneity within cell populations or tissues [7].
  • Product Leakage: Fluorescent products like 4-MU readily diffused out of intact cells, preventing accurate live-cell kinetic measurements [9].
  • pH Sensitivity: The fluorescence intensity of products like umbelliferone derivatives is highly pH-dependent (high pKa ~7.8), complicating quantification within acidic lysosomes (pH ~4.5-5.0) [3] [9].
  • Specificity Issues: Many β-glucosides are substrates for non-lysosomal glucosidases (e.g., Glucosylceramidase Beta 2), leading to potential overestimation of lysosomal glucocerebrosidase activity if not carefully controlled [1] [3].

The development of more complex probes, such as BODIPY-labeled glucosylceramide analogs (e.g., BODIPY FL C12-glucosylceramide), aimed to better mimic natural substrates. However, these often required chromatographic separation of products from substrates for accurate quantification due to overlapping fluorescence spectra and were not ideal for simple live-cell imaging [9]. The field demanded probes enabling specific, sensitive, and quantitative visualization of glucocerebrosidase activity within intact lysosomes of living cells. PFB-FDGlu emerged as a response to these challenges, incorporating design features to address previous limitations, particularly cellular retention and suitability for live-cell analysis [6] [7].

Table 1: Evolution of Key Fluorogenic Substrates for Glucocerebrosidase Measurement

SubstrateDetection MethodKey AdvantagesMajor LimitationsPrimary Applications
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)Spectrofluorometry (Lysates)Sensitive, Widely available, QuantitativeRequires cell lysis, Non-physiological conditions, Product leaks from cells, pH-sensitiveIn vitro diagnosis, Enzyme kinetics
BODIPY-Labeled GlucosylceramideHPLC/Chromatography (Cells/Lysates)Mimics natural substrate, Useful for lipid studiesRequires product separation, Complex protocol, Not ideal for imagingSphingolipid metabolism studies
PFB-FDGluLive-Cell Imaging, Flow CytometryLive-cell compatible, Lysosomal localization, Cellular retention (initially), Single-cell resolutionFluorescence pH sensitivity, Potential cytosolic leakage over time, Requires controls for non-lysosomal GBA2Live-cell glucocerebrosidase activity, Single-cell analysis, Drug screening
LysoFQ-GBA (Fluorescence-Quenched Probe)Live-Cell Imaging, Flow CytometryDark-to-light activation, Enhanced specificity, Potentially less pH-sensitive (BODIPY-based)Relatively newer, Requires specific design/synthesisHigh-fidelity lysosomal glucocerebrosidase activity quantification

Role of Glucocerebrosidase Activity Biomarkers in Neurodegenerative Pathology Research

The discovery that heterozygous mutations in the Glucosylceramidase Beta gene are the most prevalent genetic risk factor for Parkinson disease and dementia with Lewy bodies revolutionized research into lysosomal involvement in neurodegeneration [1] [4]. This link established deficient glucocerebrosidase activity as a critical biomarker and potential driver of pathology. Research using patient-derived cells, animal models, and post-mortem brain tissue has revealed a complex bidirectional relationship between glucocerebrosidase dysfunction and the aggregation of α-synuclein, the primary protein component of Lewy bodies:

  • Glucocerebrosidase Deficiency Promotes α-Synuclein Aggregation: Reduced glucocerebrosidase activity leads to accumulation of its substrates, glucosylceramide and glucosylsphingosine. These lipids, particularly glucosylsphingosine, can stabilize toxic oligomeric forms of α-synuclein, promoting its aggregation into insoluble fibrils [4]. Furthermore, lysosomal dysfunction stemming from glucocerebrosidase impairment (e.g., altered pH, impaired autophagy, reduced activity of other lysosomal hydrolases) compromises the cell's ability to degrade α-synuclein via chaperone-mediated autophagy and other lysosomal pathways [4] [5] [8].
  • α-Synuclein Aggregation Impairs Glucocerebrosidase Trafficking: Accumulated α-synuclein, particularly in its oligomeric or fibrillar forms, can disrupt endoplasmic reticulum-to-Golgi trafficking. This interferes with the maturation and lysosomal delivery of nascent glucocerebrosidase protein (even wild-type enzyme), further reducing lysosomal glucocerebrosidase activity and creating a pathogenic positive feedback loop [4] [7]. Mutant glucocerebrosidase proteins (e.g., Asn370Ser, Leu444Pro) are often misfolded and retained in the endoplasmic reticulum, triggering the unfolded protein response and contributing to cellular stress [4].

Importantly, glucocerebrosidase activity is also reduced in the brains and peripheral cells (e.g., fibroblasts, monocytes, neurons derived from induced pluripotent stem cells) of individuals with sporadic Parkinson disease without Glucosylceramidase Beta mutations, suggesting that mechanisms beyond genetics can compromise glucocerebrosidase function, contributing broadly to Parkinson disease pathogenesis [1] [7] [18]. Consequently, accurately measuring glucocerebrosidase activity serves as a vital biomarker for:

  • Identifying At-Risk Individuals: Screening for glucocerebrosidase activity deficits in peripheral blood mononuclear cells or dried blood spots can help identify carriers of Glucosylceramidase Beta mutations or individuals with idiopathic Parkinson disease exhibiting lysosomal dysfunction [1] [7].
  • Stratifying Patient Populations: Activity levels may help predict disease progression or response to glucocerebrosidase-targeted therapies in clinical trials [1].
  • Evaluating Therapeutic Efficacy: Monitoring changes in glucocerebrosidase activity is essential for assessing the target engagement of emerging therapies like pharmacological chaperones (e.g., ambroxol), activators, substrate reduction therapies, and gene therapies aiming to restore glucocerebrosidase function [1] [7]. PFB-FDGlu provides a tool for such assessments in cellular and preclinical models.
  • Understanding Pathogenic Mechanisms: Quantifying activity in specific cell types (e.g., dopaminergic neurons) under different conditions helps dissect the role of glucocerebrosidase in neurodegeneration [4] [7].

Table 2: Glucocerebrosidase Activity as a Biomarker in Parkinson Disease Models: Key Findings Enabled by Probes like PFB-FDGlu

Biological SystemKey Finding Related to Glucocerebrosidase ActivityExperimental EvidenceCitation Support
Patient-Derived Monocytes (Parkinson disease)Significant reduction in glucocerebrosidase activity compared to healthy controls.Flow cytometry using PFB-FDGlu or similar fluorogenic substrates. [1] [7]
iPSC-Derived Dopaminergic Neurons (GBA mutation carriers)Reduced lysosomal glucocerebrosidase activity correlates with increased α-synuclein protein levels.Live-cell imaging with PFB-FDGlu showing inverse correlation between signal intensity and α-synuclein immunoreactivity. [7]
iPSC-Derived Dopaminergic Neurons (Idiopathic Parkinson disease)Glucocerebrosidase activity deficits observed even without known Glucosylceramidase Beta mutations.Activity measurements in neuronal lysates or using live-cell probes. [1] [7]
Post-mortem Parkinson disease Brain TissueDecreased glucocerebrosidase activity and protein levels in vulnerable brain regions (e.g., substantia nigra, cortex).Biochemical assays (4-MUG) on tissue homogenates; Immunohistochemistry. [1] [4]
α-Synuclein Overexpression ModelsPathogenic α-synuclein species impair trafficking of glucocerebrosidase to lysosomes.Immunofluorescence showing glucocerebrosidase retained in endoplasmic reticulum; Reduced activity in purified lysosomes. [4]

PFB-FDGlu as a Paradigm Shift in Live-Cell Enzyme Kinetics Monitoring

PFB-FDGlu (5-(Pentafluorobenzoylamino)fluorescein Di-β-D-Glucopyranoside) represents a significant technological advancement designed to overcome the limitations of earlier glucocerebrosidase substrates for live-cell applications. Its molecular structure incorporates key features enabling specific and sensitive detection of lysosomal glucocerebrosidase activity in situ:

  • Diglucoside Structure: PFB-FDGlu contains two β-glucopyranoside moieties linked to a single fluorescein core via an amide bond featuring a pentafluorobenzoyl group. This structure makes it a preferential substrate for lysosomal glucocerebrosidase over cytosolic β-glucosidases like Glucosylceramidase Beta 2 [6] [7].
  • Cell Permeability and Lysosomal Targeting: The probe is cell-permeable and enters cells primarily via pinocytosis. It is subsequently trafficked to and accumulates within endosomal and lysosomal compartments, positioning it in the same subcellular location as endogenous glucocerebrosidase [6].
  • Enzymatic Activation: Within the lysosome, active glucocerebrosidase hydrolyzes PFB-FDGlu. The initial cleavage yields a monoglucoside intermediate (PFB-Fluorescein-Monoglucoside). A second hydrolysis step then releases the free fluorescent reporter molecule: 5-(Pentafluorobenzoylamino)fluorescein (PFB-F) [6] [7].
  • Cellular Retention Mechanism: The pentafluorobenzoylamino group on the fluorescein core is key. This moiety facilitates covalent or very strong non-covalent interactions (e.g., with intracellular thiols like glutathione or proteins) within the cell. This interaction dramatically reduces the rate at which the fluorescent PFB-F product diffuses out of the cell compared to unmodified fluorescein or its monoglucoside derivatives [6] [9]. This retention allows for the accumulation of fluorescence signal proportional to glucocerebrosidase activity over the incubation period.
  • Fluorescence Detection: The liberated PFB-F exhibits fluorescence excitation and emission maxima of approximately 492 nanometers and 516 nanometers, respectively (green fluorescence), detectable using standard fluorescein filter sets on fluorescence microscopes, high-content imagers, or flow cytometers [6].

Advantages Over Predecessors:

  • Live-Cell Compatibility: Enables real-time or endpoint measurement of glucocerebrosidase activity in living cells without lysis, preserving cellular integrity and the native lysosomal environment [6] [7].
  • Single-Cell Resolution: Allows quantification of activity heterogeneity within cell populations using microscopy or flow cytometry. This is crucial for identifying rare cells with dysfunction or assessing neuron-specific activity in mixed cultures [6] [7].
  • Lysosomal Localization: Targets the probe to the compartment where physiologically relevant glucocerebrosidase activity occurs, influenced by factors like lysosomal pH, saposin C, and lysosomal integral membrane protein 2 [3] [6].
  • Sensitivity: The amplification effect of fluorescence and cellular retention provides high sensitivity for detecting even moderate reductions in activity relevant to heterozygous states in Parkinson disease [7].
  • Utility in Therapeutic Screening: Facilitates screening for compounds that enhance glucocerebrosidase activity (chaperones, activators) by measuring increases in PFB-F fluorescence in patient-derived cells [7].

Limitations and Considerations:

  • pH Sensitivity: Fluorescein derivatives like PFB-F have a pKa around 6.4. Their fluorescence intensity is significantly quenched in acidic environments like the lysosome (pH ~4.5-5.0) compared to the cytosol (pH ~7.2). If the cleaved PFB-F leaks out of lysosomes or if lysosomal pH is perturbed (e.g., by lysosomotropic agents like chloroquine), the measured fluorescence signal may not linearly reflect enzyme activity [3] [7]. Controls and careful interpretation are essential.
  • Potential for Slow Leakage: Although retention is improved, prolonged incubation times can still lead to some leakage of PFB-F into the extracellular medium, potentially reducing signal and increasing background [7] [9].
  • Specificity Controls Needed: While designed for lysosomal glucocerebrosidase, contributions from other β-glucosidases, although minor, cannot be entirely ruled out without controls (e.g., using specific inhibitors like conduritol B epoxide for glucocerebrosidase or non-lysosomal glucosidase inhibitors, or comparing to Glucosylceramidase Beta knockout cells) [7].
  • Kinetic Complexity: The two-step hydrolysis (diglucoside → monoglucoside → aglycone) introduces complexity in interpreting initial reaction rates compared to single-step substrates [3].
  • Photobleaching: Like all fluorescein-based probes, PFB-F is susceptible to photobleaching during prolonged imaging.

Despite these limitations, PFB-FDGlu established a paradigm by enabling researchers to visualize and quantify active glucocerebrosidase within the lysosomes of living cells, particularly neurons and immune cells relevant to Parkinson disease and Gaucher disease. Its use has been instrumental in demonstrating glucocerebrosidase deficiency in Parkinson disease patient-derived monocytes and neurons, revealing the inverse correlation with α-synuclein levels in neurons, and assessing the efficacy of glucocerebrosidase-modifying compounds [7]. Newer generations of probes, such as fluorescence-quenched substrates (e.g., LysoFQ-GBA) or activity-based probes based on cyclophellitol, offer further refinements like "dark-to-light" activation and covalent labeling of the active site, but PFB-FDGlu remains a widely used and valuable tool for live-cell glucocerebrosidase activity monitoring [3] [10].

Table 3: Characteristics of PFB-FDGlu as a Glucocerebrosidase Activity Probe

PropertyCharacteristic of PFB-FDGluSignificance/Implication
Chemical Structure5-(Pentafluorobenzoylamino)fluorescein Di-β-D-GlucopyranosidePreferential substrate for lysosomal glucocerebrosidase; Requires two-step hydrolysis.
Cell PermeabilityYesPassive entry into cells, primarily via pinocytosis.
Subcellular LocalizationEndosomes/LysosomesProbe reaches compartment containing active glucocerebrosidase.
Enzymatic Product5-(Pentafluorobenzoylamino)fluorescein (PFB-F)Green fluorescent reporter (Ex/Em ~492/516 nanometers).
Cellular Retention MechanismPentafluorobenzoyl group facilitates covalent/non-covalent interactions with cellular componentsSlows leakage of fluorescent product from cells, enabling signal accumulation proportional to activity.
Detection ModalitiesFluorescence Microscopy, High-Content Imaging, Flow CytometryEnables single-cell analysis and quantification.
Key AdvantageLive-cell lysosomal activity measurementPreserves physiological context; Allows kinetic studies and single-cell heterogeneity assessment.
Major LimitationFluorescence quenching in acidic lysosomes (pKa~6.4)Measured signal underestimates true product concentration in lysosomes; Signal increases if product leaks to cytosol. Requires careful controls/interpretation.
Specificity ControlRequires use of glucocerebrosidase inhibitors (e.g., CBE) or Glucosylceramidase Beta knockout cellsEssential to confirm signal is primarily due to lysosomal glucocerebrosidase activity and not other β-glucosidases.

Properties

Product Name

PFB-FDGlu

IUPAC Name

2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide

Molecular Formula

C39H32F5NO16

Molecular Weight

865.7 g/mol

InChI

InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29-,30-,31+,32+,33-,34-,37-,38-/m1/s1

InChI Key

YYMJMZGTQFITLS-WXKYVOLFSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.